molecular formula C24H26N2O6S2 B11521991 4-{1,3-Bis[(4-methylphenyl)sulfonyl]imidazolidin-2-yl}-2-methoxyphenol

4-{1,3-Bis[(4-methylphenyl)sulfonyl]imidazolidin-2-yl}-2-methoxyphenol

Cat. No.: B11521991
M. Wt: 502.6 g/mol
InChI Key: WTQSURWJVDWURX-UHFFFAOYSA-N
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Description

4-[1,3-BIS(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-2-METHOXYPHENOL is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenolic group, an imidazolidine ring, and two methylbenzenesulfonyl groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1,3-BIS(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-2-METHOXYPHENOL typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with imidazolidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[1,3-BIS(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-2-METHOXYPHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[1,3-BIS(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-2-METHOXYPHENOL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[1,3-BIS(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-2-METHOXYPHENOL involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl groups can form strong interactions with enzyme active sites, inhibiting their activity. This inhibition can lead to various biological effects, including the disruption of metabolic pathways and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1,3-BIS(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-2-METHOXYPHENOL is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and applications. Its dual sulfonyl groups and imidazolidine ring offer distinct reactivity patterns compared to similar compounds, making it valuable for specialized research and industrial purposes .

Properties

Molecular Formula

C24H26N2O6S2

Molecular Weight

502.6 g/mol

IUPAC Name

4-[1,3-bis-(4-methylphenyl)sulfonylimidazolidin-2-yl]-2-methoxyphenol

InChI

InChI=1S/C24H26N2O6S2/c1-17-4-9-20(10-5-17)33(28,29)25-14-15-26(34(30,31)21-11-6-18(2)7-12-21)24(25)19-8-13-22(27)23(16-19)32-3/h4-13,16,24,27H,14-15H2,1-3H3

InChI Key

WTQSURWJVDWURX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C3=CC(=C(C=C3)O)OC)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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